

# An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Fluoro-5-methoxypicolinic acid**

Cat. No.: **B1532607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of **3-Fluoro-5-methoxypicolinic acid**, a key building block in modern medicinal chemistry and drug discovery. The strategic placement of fluorine and methoxy substituents on the picolinic acid scaffold offers a unique combination of electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents.[\[1\]](#)[\[2\]](#)

## Core Chemical Properties

**3-Fluoro-5-methoxypicolinic acid**, with the CAS Number 1227511-52-5, is a substituted pyridine carboxylic acid.[\[3\]](#)[\[4\]](#) Its structure combines the chelating ability of picolinic acid with the electronic influence of a fluorine atom and a methoxy group, which can significantly impact its biological activity and pharmacokinetic properties.[\[1\]](#)

## Molecular Structure and Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property          | Value                                                                                                                | Source(s)                               |
|-------------------|----------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 3-Fluoro-5-methoxypyridine-2-carboxylic acid                                                                         | <a href="#">[5]</a>                     |
| CAS Number        | 1227511-52-5                                                                                                         | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> FNO <sub>3</sub>                                                                       | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 171.13 g/mol                                                                                                         | <a href="#">[3]</a> <a href="#">[5]</a> |
| Appearance        | White to off-white solid (predicted)                                                                                 | General knowledge                       |
| Melting Point     | Not explicitly reported; likely a crystalline solid at room temperature.                                             | Inferred from related compounds         |
| Boiling Point     | Not reported.                                                                                                        |                                         |
| Solubility        | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. Limited solubility in water is anticipated. | General knowledge of similar compounds  |
| SMILES            | O=C(O)C1=NC=C(OC)C=C1F                                                                                               | <a href="#">[3]</a>                     |

## Spectroscopic Characterization

While specific spectra for **3-Fluoro-5-methoxypicolinic acid** are not widely published, expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Commercial suppliers may provide compound-specific data upon request.[\[6\]](#)

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The fluorine atom will cause splitting of adjacent proton signals.

- Aromatic Protons (2H): Two doublets in the aromatic region ( $\delta$  7.0-8.5 ppm), with coupling constants influenced by the fluorine atom.
- Methoxy Protons (3H): A singlet around  $\delta$  3.8-4.0 ppm.
- Carboxylic Acid Proton (1H): A broad singlet at  $\delta$  10-13 ppm, which may be exchangeable with D<sub>2</sub>O.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

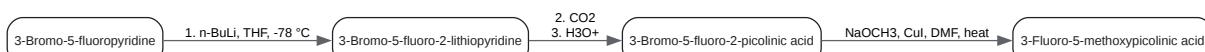
The carbon NMR will show seven distinct signals. The carbon atoms bonded to fluorine will exhibit characteristic splitting (<sup>1</sup>J-CF and <sup>2</sup>J-CF coupling).

- Carboxylic Carbon:  $\delta$  165-175 ppm.
- Aromatic Carbons: Signals in the range of  $\delta$  110-160 ppm. The carbons directly attached to the fluorine and methoxy groups will be significantly shifted.
- Methoxy Carbon:  $\delta$  55-60 ppm.

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum will be characterized by the following key absorptions:

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>.
- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm<sup>-1</sup>.
- C-O Stretch (Carboxylic Acid and Methoxy): Bands in the 1200-1300 cm<sup>-1</sup> region.
- C-F Stretch: A strong absorption in the 1000-1100 cm<sup>-1</sup> range.
- Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm<sup>-1</sup> region.


## **Mass Spectrometry (MS)**

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M]<sup>+</sup> or protonated molecule [M+H]<sup>+</sup> at m/z 171, corresponding to the molecular weight of the compound.

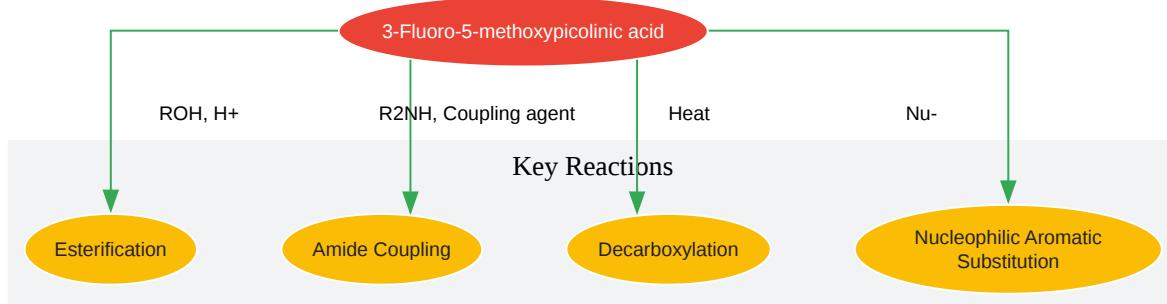
# Synthesis and Reactivity

## Proposed Synthetic Pathway

A specific, detailed synthesis for **3-Fluoro-5-methoxypicolinic acid** is not readily available in the public domain. However, a plausible synthetic route can be devised based on established pyridine chemistry. One potential pathway could start from a commercially available substituted pyridine, such as 3-bromo-5-fluoropyridine.



[Click to download full resolution via product page](#)


Caption: Proposed synthesis of **3-Fluoro-5-methoxypicolinic acid**.

Experimental Protocol (Hypothetical):

- Lithiation: Dissolve 3-bromo-5-fluoropyridine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour.
- Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours.
- Acidification: Quench the reaction with aqueous HCl and extract the product with an organic solvent.
- Methoxylation: The resulting 3-bromo-5-fluoro-2-picolinic acid can then be subjected to a nucleophilic aromatic substitution with sodium methoxide, catalyzed by a copper(I) salt in a polar aprotic solvent like DMF at elevated temperatures.
- Purification: The final product would be purified by crystallization or column chromatography.

## Chemical Reactivity

The reactivity of **3-Fluoro-5-methoxypicolinic acid** is governed by its functional groups: the carboxylic acid, the pyridine ring, and the fluoro and methoxy substituents.

[Click to download full resolution via product page](#)

Caption: Key reaction types for **3-Fluoro-5-methoxypicolinic acid**.

- Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations such as esterification and amidation.
- Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in various metal-catalyzed cross-coupling reactions, although the carboxylic acid group might require protection. The fluorine atom can be a site for nucleophilic aromatic substitution under certain conditions.

## Applications in Research and Drug Discovery

Substituted picolinic acids are a significant class of compounds in medicinal chemistry and agrochemistry.<sup>[7]</sup> They are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties.<sup>[1][8]</sup>

- Scaffold for Bioactive Molecules: The unique substitution pattern of **3-Fluoro-5-methoxypicolinic acid** makes it an attractive starting material for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can modulate solubility and electronic properties.<sup>[1]</sup>
- Potential as a Synthetic Auxin Herbicide: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. The specific substituents on the pyridine ring of **3-Fluoro-5-methoxypicolinic acid** could confer potent and selective herbicidal activity.<sup>[7][9]</sup>

- Antifungal Drug Development: The picolinic acid moiety is found in some natural product antifungals.<sup>[8]</sup> Derivatives of **3-Fluoro-5-methoxypicolinic acid** could be explored for their potential as novel antifungal agents.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Fluoro-5-methoxypicolinic acid** is not widely available. However, based on the known hazards of similar pyridine carboxylic acids, the following precautions should be taken:

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C for long-term stability.
- Toxicity: Picolinic acids are generally considered to be harmful if swallowed and can cause serious eye irritation.

## Conclusion

**3-Fluoro-5-methoxypicolinic acid** is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a platform for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. 3-fluoro-5-methoxypicolinic acid,(CAS# 1227511-52-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532607#3-fluoro-5-methoxypicolinic-acid-chemical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)